molecular formula C4H7BrO3S B1331510 3-Bromo-4-hydroxysulfolane CAS No. 20688-40-8

3-Bromo-4-hydroxysulfolane

Cat. No.: B1331510
CAS No.: 20688-40-8
M. Wt: 215.07 g/mol
InChI Key: JUROXLRSVVHUOG-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Sulfone Chemistry

Cyclic sulfones, a class of organosulfur compounds featuring a sulfonyl group (R-S(O)₂-R') integrated into a ring structure, are of significant interest to organic chemists. The sulfone group is defined by a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms, making them S,S-dioxides of thioethers. Their rigid cyclic structure and the polar nature of the sulfonyl group provide a foundation for diverse chemical transformations. enamine.net

These compounds serve as crucial intermediates in synthetic organic chemistry. acs.org The presence of the sulfonyl functional group allows for subsequent molecular transformations, and the cyclic framework can help fix the orientation of functional groups, which is advantageous in drug design. enamine.net

Significance of Sulfolane (B150427) Scaffolds in Organic Synthesis and Beyond

Sulfolane, also known as tetramethylene sulfone, is a five-membered cyclic sulfone that is widely recognized as a versatile dipolar aprotic solvent. acs.orgchemicalbook.com Its high thermal stability, miscibility with both water and hydrocarbons, and resistance to strong acids and bases make it suitable for a wide range of reaction conditions. acs.org Industrially, it is used extensively for extracting aromatic hydrocarbons from hydrocarbon mixtures and for purifying natural gas. chemicalbook.comresearchgate.net

In the realm of organic synthesis, sulfolane scaffolds and their derivatives are highly valued as versatile intermediates and building blocks. acs.org Substituted sulfolenes (the unsaturated precursor to sulfolanes) are excellent sources of conjugated dienes through the extrusion of sulfur dioxide (SO₂), a key step in certain Diels-Alder reactions. acs.org Furthermore, cyclic sulfones are investigated as key subunits for constructing biologically active molecules and can be used as precursors for cyclic olefins via the Ramberg–Bäcklund reaction. acs.orgucsb.edu

Overview of Halogenation and Hydroxylation in Sulfone Systems

Halogenation is a fundamental chemical reaction that introduces one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound. numberanalytics.compcc.eu This process can be achieved through various methods, including electrophilic substitution on aromatic rings or addition to unsaturated bonds. pcc.eumt.comyoutube.com The choice of the halogenating agent, such as N-Bromosuccinimide (NBS) for bromination, is critical for controlling the reaction's selectivity and outcome. numberanalytics.com The introduction of a halogen atom creates a reactive site on the molecule, often serving as a leaving group in nucleophilic substitution reactions. sydney.edu.au

Hydroxylation refers to the introduction of a hydroxyl (-OH) group. In the context of creating a molecule like 3-Bromo-4-hydroxysulfolane, these functionalization reactions are key. The synthesis of sulfolane itself can involve the oxidation of tetrahydrothiophene. chemicalbook.comwikipedia.org Further functionalization of the sulfolane ring through controlled halogenation and hydroxylation reactions leads to the formation of substituted derivatives with specific chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-ol
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InChI

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROXLRSVVHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942891
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20688-40-8, 35330-57-5
Record name NSC151000
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Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Record name 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
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The Chemical Compound: 3 Bromo 4 Hydroxysulfolane

Direct Bromination of 4-Hydroxysulfolane

While direct bromination of a saturated 4-hydroxysulfolane molecule is a theoretical approach, a more extensively documented and practical synthesis involves the bromohydroxylation of an unsaturated analog, which builds the target molecule's core structure and functional groups simultaneously.

The synthesis is effectively carried out using N-Bromosuccinimide (NBS) as the bromine source in a polar, protic solvent like water. stolaf.edu NBS serves as a safer and easier-to-handle alternative to elemental bromine (Br₂). stolaf.edu In the aqueous medium, NBS functions as a "bromine cation equivalent" (Br⁺), where the nitrogen-bromine bond is polarized, rendering the bromine atom electrophilic. stolaf.edu

The reaction typically involves heating the reactants in a water bath to ensure the reaction proceeds to completion. stolaf.edu This method represents a greener chemical process by avoiding hazardous reagents like molecular bromine and using water as the solvent. stolaf.edu

Table 1: Reaction Conditions for Synthesis from Sulfolene

ParameterConditionSource
Starting Material2,5-Dihydrothiophene-1,1-dioxide stolaf.edu
ReagentN-Bromosuccinimide (NBS) stolaf.edu
SolventWater (H₂O) stolaf.edu
TemperatureBoiling water bath stolaf.edu
Duration1 hour stolaf.edu

The bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide results in a specific stereochemical outcome. The reaction produces the trans-3-Bromo-4-hydroxysulfolane isomer. stolaf.edu This stereoselectivity is a direct consequence of the reaction mechanism. The initial formation of a cyclic bromonium ion blocks one face of the molecule. The subsequent nucleophilic attack by a water molecule must occur from the opposite face (anti-addition), leading exclusively to the trans configuration where the bromine atom and the hydroxyl group are on opposite sides of the sulfolane ring. stolaf.edu

The synthesis of trans-3-Bromo-4-hydroxysulfolane from its unsaturated precursor proceeds through a well-understood three-step mechanistic pathway. stolaf.edu

Formation of a Cyclic Bromonium Ion : The reaction initiates with the electrophilic attack of the π-electrons from the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide on the electrophilic bromine atom of NBS. This step forms a three-membered ring intermediate known as a cyclic bromonium ion, with the positive charge located on the bromine atom. A resonance-stabilized succinimide (B58015) anion is generated as the other product. stolaf.edu

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium ion ring, causing the ring to open and resulting in an oxonium ion intermediate. stolaf.edu

Deprotonation : In the final step, a proton is transferred from the oxonium intermediate to a water molecule in the solvent. This deprotonation step neutralizes the charge, yielding the final product, trans-3-Bromo-4-hydroxysulfolane, and regenerating a hydronium ion. The succinimide anion formed in the first step is subsequently protonated to produce the neutral co-product, succinimide. stolaf.edu

Alternative Synthetic Routes from Precursors

While the addition to sulfolene is the primary route, other theoretical pathways could be considered.

The synthesis of this compound via functional group interconversion on a pre-functionalized, saturated sulfolane ring is not a commonly cited method in the scientific literature. Such a synthesis would require highly selective reagents to act upon a starting material like a diol or an epoxide under specific conditions. The more direct and stereocontrolled method remains the bromohydroxylation of the unsaturated precursor.

The synthesis starting from 2,5-dihydrothiophene-1,1-dioxide (commonly known as 3-sulfolene) is the most practical and well-documented method for preparing this compound. stolaf.edu The procedure involves combining the sulfolene precursor with N-Bromosuccinimide in water. stolaf.edu The mixture is then heated, typically by boiling for one hour, to drive the reaction. stolaf.edu Upon cooling, the product crystallizes from the solution and can be collected via suction filtration. stolaf.edu Further purification can be achieved by recrystallizing the crude product from hot water. stolaf.edu

Table 2: Reactant Details for Sulfolene-Based Synthesis

Compound NameRoleExample Molar RatioSource
2,5-Dihydrothiophene-1,1-dioxideSubstrate1.0 eq stolaf.edu
N-Bromosuccinimide (NBS)Brominating Agent~1.0 eq stolaf.edu
WaterSolvent / Nucleophile- stolaf.edu

Chemical Reactivity and Derivatization of 3 Bromo 4 Hydroxysulfolane

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom on the sulfolane (B150427) ring renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the displacement of the bromide ion, facilitating the introduction of a variety of functional groups.

Reactivity with Amines

The reaction of 3-Bromo-4-hydroxysulfolane with amines is a key method for the synthesis of aminated sulfolane derivatives. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the carbon atom bearing the bromine atom and leading to the formation of a new carbon-nitrogen bond. This substitution reaction typically proceeds via an SN2 mechanism.

While specific studies on the reaction of this compound with a wide range of amines are not extensively documented in publicly available literature, the general reactivity of haloalkanes with amines is a well-established principle in organic chemistry. scielo.org.zanih.gov It is anticipated that primary and secondary amines would react with this compound to yield the corresponding secondary and tertiary amino-substituted sulfolanes, respectively. The reaction conditions would likely involve heating the reactants, possibly in a solvent and in the presence of a base to neutralize the hydrogen bromide formed as a byproduct.

Analogous reactions with similar heterocyclic compounds support this predicted reactivity. For instance, the synthesis of 3-amino-4-hydroxy coumarin (B35378) highlights the amenability of related heterocyclic systems to amination reactions. libretexts.org

Table 1: Predicted Products from the Reaction of this compound with Various Amines

Amine ReactantPredicted Product
Ammonia3-Amino-4-hydroxysulfolane
Methylamine3-(Methylamino)-4-hydroxysulfolane
Diethylamine3-(Diethylamino)-4-hydroxysulfolane

Reactivity with Thiols

Similar to amines, thiols are effective nucleophiles that can react with this compound. The sulfur atom of a thiol can displace the bromide ion to form a thioether linkage. This reaction is a valuable method for introducing sulfur-containing moieties into the sulfolane structure. The high nucleophilicity of thiols generally leads to efficient substitution reactions.

Detailed experimental data on the reaction of this compound with specific thiols is limited in the available scientific literature. However, based on the known reactivity of haloalkanes, it is expected that thiols would readily participate in nucleophilic substitution to yield 3-thio-4-hydroxysulfolane derivatives.

Exploration of Other Nucleophiles

Beyond amines and thiols, the electrophilic carbon bearing the bromine atom in this compound is susceptible to attack by a variety of other nucleophiles. These reactions can be used to introduce a diverse range of functional groups, further expanding the synthetic utility of this compound.

For example, the cyanide ion (CN⁻), typically from a salt like potassium cyanide, is a potent nucleophile that can displace the bromide to form a nitrile derivative. scielo.org.za This reaction is significant as it extends the carbon chain by one atom. Another important nucleophile is the azide (B81097) ion (N₃⁻), which can be used to introduce an azido (B1232118) group that can subsequently be reduced to a primary amine.

Transformations of the Hydroxyl Group

The hydroxyl group at the 4-position of the sulfolane ring provides another site for chemical modification, allowing for a different set of derivatization strategies.

Oxidation Reactions to Carbonyls

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding 3-bromo-4-oxosulfolane. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Esterification and Etherification Studies

The hydroxyl group of this compound can also be derivatized through esterification and etherification reactions. Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. Etherification, on the other hand, involves the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile to form an ether.

Specific research detailing the esterification and etherification of this compound is not prevalent in the reviewed literature. However, these are standard transformations for alcohols. For instance, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, could be a viable method. Similarly, Williamson ether synthesis, where the alkoxide of the alcohol reacts with an alkyl halide, could be employed for ether formation.

Reduction Reactions

Reduction reactions involving this compound can be directed at either the carbon-bromine bond or the sulfone group, depending on the reagents and conditions employed. This selectivity allows for the targeted synthesis of different derivatives.

Selective Debromination

The bromine atom in this compound can be selectively removed through reduction, leaving the sulfolane ring and the hydroxyl group intact. This process, known as hydrodebromination, yields 4-hydroxysulfolane. While specific reagents for the selective debromination of this compound are not extensively detailed in the provided literature, general methods for hydrodebromination of alkyl halides can be applied.

Catalytic hydrogenation is a common method for such transformations. For instance, palladium-based catalysts are effective for the hydrodebromination of various brominated compounds. bohrium.com A typical procedure might involve reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent. The reaction may also be facilitated by a base to neutralize the hydrogen bromide formed.

Another approach involves the use of hydride reagents, although care must be taken to avoid reduction of the sulfone group. Milder reducing agents would be preferred to achieve selectivity.

Reductions Affecting the Sulfone Moiety

The sulfone group (R-SO₂-R') is generally resistant to reduction but can be reduced to the corresponding sulfide (B99878) (thioether) under forcing conditions. This transformation involves the removal of both oxygen atoms from the sulfur atom.

Several potent reducing agents are capable of this reduction:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that can reduce sulfones to sulfides. google.com However, its high reactivity can lead to a lack of selectivity, potentially affecting other functional groups in the molecule. google.com

Diisobutylaluminum Hydride (DIBAL-H) : This is another hydride reagent reported to reduce sulfones. google.com

LiAlH₄-TiCl₄ Mixture : A combination of lithium aluminum hydride and titanium tetrachloride has been shown to be a highly effective system for the rapid reduction of sulfones to sulfides, often succeeding where other methods are slow or ineffective.

The key challenge in the reduction of functionalized sulfolanes like this compound is achieving selectivity. The choice of reducing agent is critical to either target the bromine atom for removal or to reduce the sulfone group while preserving (or also reacting with) the other functionalities. For example, the use of strong hydrides like LiAlH₄ would likely reduce the sulfone and could also displace the bromine. google.com

Reducing Agent System Target Functional Group Primary Product Type Reference
Catalytic Hydrogenation (e.g., H₂/Pd-C)Carbon-Bromine BondDebrominated Sulfolane bohrium.com
Lithium Aluminum Hydride (LiAlH₄)Sulfone GroupSulfide (Thioether) google.com
Diisobutylaluminum Hydride (DIBAL-H)Sulfone GroupSulfide (Thioether) google.com
LiAlH₄-TiCl₄Sulfone GroupSulfide (Thioether)

Reactivity of the Sulfone Group in Substituted Sulfolanes

The sulfonyl group is a powerful modulator of chemical reactivity in organic molecules. wikipedia.org Its strong electron-withdrawing nature and its ability to act as a leaving group or stabilize adjacent carbanions make it a versatile functional group in synthetic chemistry. wikipedia.orgresearchgate.netrsc.org

Role as Activating or Electron-Withdrawing Group

The sulfone group is one of the most strongly electron-withdrawing groups used in organic synthesis. wikipedia.orgmasterorganicchemistry.com This property arises from the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. As a result, the sulfone group significantly influences the electron density of the rest of the molecule.

Key effects include:

Activation of Adjacent Positions : By withdrawing electron density, the sulfone group increases the acidity of protons on the α-carbons (carbons adjacent to the sulfone). wikipedia.org This facilitates the formation of α-sulfonyl carbanions, which are valuable nucleophiles in carbon-carbon bond-forming reactions. wikipedia.orgcdnsciencepub.com

Electrophilic Activation : The electron-withdrawing nature of the sulfone group can render adjacent positions more susceptible to nucleophilic attack. For example, vinyl sulfones are potent Michael acceptors, readily undergoing conjugate addition with nucleophiles. wikipedia.org

Directing Group : In certain reactions, such as the asymmetric transfer hydrogenation of ketones, the sulfone group can act as a directing group, controlling the stereochemical outcome of the reaction. nih.gov It can also serve as a transient activating group to enhance reactivity in specific cycloaddition reactions. acs.org

A comparison with the nitro group, another powerful electron-withdrawing group, has been a subject of study to quantify its activating effect. acs.org

Leaving Group Capabilities in Elimination Reactions

Although the sulfonyl group is generally considered a stable functional group, it can function as a leaving group in elimination reactions, typically as a sulfinate anion (RSO₂⁻). researchgate.netgoogle.com This reactivity is fundamental to several important synthetic transformations, most notably the Julia Olefination and its variations. wikipedia.org

In these reactions, a β-hydroxy sulfone or a related derivative undergoes elimination to form an alkene. The reaction is often promoted by a reducing agent, such as sodium amalgam or samarium(II) iodide. wikipedia.org The sulfone group's ability to be eliminated allows for the stereoselective synthesis of alkenes.

Studies have quantified the leaving group ability of sulfones in base-catalyzed elimination reactions of β-substituted sulfones. rsc.org While not the most reactive leaving group, its ability to depart is sufficient to be synthetically useful. The order of leaving group ability for neutral groups in one study was found to be PhO > PhS > PhSO₂. rsc.org This indicates that while it is a competent leaving group, others are more effective.

Stabilization of Adjacent Carbanions

The sulfone group is highly effective at stabilizing an adjacent negative charge, leading to the formation of α-sulfonyl carbanions. wikipedia.org This stabilization is a cornerstone of sulfone chemistry, enabling the use of sulfone-containing compounds as precursors to nucleophiles for a wide range of reactions, including alkylations and additions to carbonyls. wikipedia.orgyoutube.com

The stability of these carbanions arises from a combination of factors:

Inductive Effect : The strong electron-withdrawing inductive effect of the sulfonyl group helps to delocalize the negative charge from the carbon atom. youtube.com

Resonance/Conjugation : The negative charge can be delocalized onto the electronegative oxygen atoms of the sulfone group through p-d orbital overlap or negative hyperconjugation. youtube.comacs.org Structural studies of α-sulfonyl carbanions show a planar geometry at the carbanionic carbon and a shortened C-S bond, suggesting a significant ylid-like character and interaction with the sulfur atom. cdnsciencepub.comacs.org

Ring-Opening Reactions of Sulfolane Derivatives

The sulfolane ring is generally stable; however, under specific conditions, derivatives of sulfolane can undergo ring-opening reactions. This is particularly relevant in the field of polymer chemistry, where ring-opening polymerization (ROP) of cyclic monomers is a key strategy for creating polymers with heteroatoms in their main chain. researchgate.net

Radical ring-opening polymerization is a valuable method for introducing functional groups and heteroatoms into the main chain of polymers, potentially imparting degradability. researchgate.net Research into the radical polymerization of sulfolane derivatives has explored this possibility.

Studies using density functional theory (DFT) calculations have been employed to predict the viability of ring-opening polymerization for various sulfolane and sulfolene derivatives. researchgate.net For instance, investigations into 2,5-dimethyl-3-sulfolene (DMS) and 3-exomethylenesulfolane (3EMS) have been conducted to understand their reactivity. researchgate.net A notable example is the study of 2-vinylsulfolane (2VS), which has been reported to undergo radical ring-opening polymerization. researchgate.net The resulting polymers contain unsaturated groups within their main chain, which can be further modified through post-polymerization reactions, such as ene–thiol additions. researchgate.net This approach allows for the synthesis of polysulfones, a class of polymers known for their thermal stability and mechanical properties. researchgate.net

MonomerInitiatorConditionsOutcome
3-sulfolene AMVNHeated at 50 °C for 2h in CDCl₃No polymerization observed
2-vinylsulfolane (2VS) Radical InitiatorNot specifiedRadical ring-opening polymerization
2,5-dimethyl-3-sulfolene (DMS) Radical InitiatorHeatedReaction product examined

This table summarizes findings from a study on the radical ring-opening polymerization of various sulfolane derivatives. researchgate.net

In the context of cationic ring-opening polymerization (CROP), sulfolane itself has been identified as a highly effective solvent that can significantly accelerate reaction rates. researchgate.netnih.gov While this demonstrates the interaction of the sulfone moiety with cationic intermediates, it differs from the polymerization of a sulfolane derivative as the monomer.

Research on the CROP of 2-oxazolines, such as 2-methyl-2-oxazoline (B73545) (MeOx) and 2-ethyl-2-oxazoline (B78409) (EtOx), has shown that using sulfolane as the polymerization solvent leads to an unexpected increase in the propagation rate constant (k_p). researchgate.netnih.gov Kinetic studies revealed that this acceleration is due to an increase in the frequency factor of the reaction, while the activation energy is not significantly affected. researchgate.netnih.gov The high polarity and unique solvating properties of sulfolane contribute to this rate enhancement compared to other common solvents like acetonitrile (B52724) or chlorobenzene. researchgate.netnih.gov This property makes sulfolane a valuable medium for producing certain block copolymers where solvent incompatibility can be an issue. nih.gov

Although direct studies on the cationic ring-opening polymerization of this compound are not prominently documented, the behavior of other cyclic monomers provides context. CROP is a common method for polymerizing cyclic ethers like tetrahydrofuran (B95107) and cyclic siloxanes. mdpi.comrsc.org The process is typically initiated by strong acids or photochemically generated cationic species that attack the heteroatom of the ring, leading to ring cleavage and propagation. mdpi.com The presence of the electron-withdrawing sulfone group in the sulfolane ring would influence its basicity and, consequently, its susceptibility to initiation by a cationic species.

MonomerSolventRelative Propagation Rate
2-methyl-2-oxazoline (MeOx) AcetonitrileBaseline
2-methyl-2-oxazoline (MeOx) SulfolaneSignificantly accelerated
2-ethyl-2-oxazoline (EtOx) AcetonitrileBaseline
2-ethyl-2-oxazoline (EtOx) SulfolaneAccelerated
2-phenyl-2-oxazoline (PhOx) AcetonitrileBaseline
2-phenyl-2-oxazoline (PhOx) SulfolaneAccelerated

This table illustrates the rate-accelerating effect of sulfolane as a solvent in the cationic ring-opening polymerization of various 2-oxazoline monomers, as reported in kinetic studies. researchgate.netnih.gov

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 3-Bromo-4-hydroxysulfolane in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals, elucidate the stereochemical arrangement of the substituents, and investigate the conformational preferences of the sulfolane (B150427) ring.

1D and 2D NMR Techniques for Stereochemical Assignment

The stereochemistry of this compound, particularly the relative orientation of the bromine and hydroxyl groups (cis or trans), is definitively established through a combination of 1D and 2D NMR experiments. In the case of the trans-isomer, which has been synthesized and characterized, specific coupling constants and cross-peaks in the NMR spectra are key identifiers. thno.org

¹H NMR spectroscopy provides initial insights into the proton environment. The chemical shifts and coupling constants (J-values) of the methine and methylene (B1212753) protons are indicative of their spatial relationships. For instance, the coupling constant between the protons on C3 and C4 (³JH3-H4) is a critical parameter for determining the dihedral angle and thus the cis or trans relationship of the substituents.

¹³C NMR spectroscopy , often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in identifying the different carbon environments (CH, CH₂, etc.) within the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignments.

COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin-spin coupling network within the molecule and confirming the connectivity of the protons on the sulfolane ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

A detailed analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon signals, thereby confirming the constitution and stereochemistry of this compound.

Technique Information Gained
1D ¹H NMR Proton chemical shifts and coupling constants, providing initial stereochemical insights.
1D ¹³C NMR (with DEPT) Carbon chemical shifts and multiplicities (CH, CH₂, etc.).
2D COSY Reveals ¹H-¹H coupling correlations, establishing proton connectivity.
2D HSQC Correlates directly bonded ¹H and ¹³C nuclei for definitive assignments.
2D HMBC Shows long-range ¹H-¹³C correlations, confirming the carbon framework.

Conformational Analysis via NMR

The five-membered sulfolane ring is not planar and exists in a dynamic equilibrium of different conformations, typically envelope and twist forms. The presence of substituents at the 3 and 4 positions influences the conformational preference of the ring.

NMR spectroscopy, particularly the analysis of vicinal coupling constants and the use of Nuclear Overhauser Effect (NOE) experiments, provides valuable information about the predominant conformation in solution. For instance, the magnitudes of the ³JHH coupling constants can be related to the dihedral angles between the coupled protons through the Karplus equation, offering insights into the ring puckering.

Furthermore, studies on related 3-alkoxy-substituted thiolane 1,1-dioxides have utilized ¹⁷O NMR spectroscopy in conjunction with lanthanide shift reagents. nih.gov This technique can be employed to study the diastereotopic sulfonyl oxygens in this compound, providing further details on the conformational preferences and the influence of the substituents on the sulfonyl group's environment. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structures

While detailed NMR studies reveal the structure in solution, X-ray diffraction (XRD) analysis of single crystals provides the definitive solid-state structure of this compound. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the crystalline state.

For related brominated sulfolane derivatives, XRD studies have revealed that the five-membered ring often adopts a twisted or envelope conformation. researchgate.net The analysis of the crystal structure of this compound would provide unambiguous proof of the trans or cis relationship of the bromo and hydroxyl substituents by showing their relative positions in the crystal lattice. Key parameters obtained from XRD analysis include:

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: The distances between bonded atoms and the angles between bonds.

Torsion angles: The dihedral angles that define the conformation of the sulfolane ring.

Such data is crucial for understanding the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the solid state.

Parameter Significance
Unit Cell Dimensions Defines the basic repeating unit of the crystal.
Space Group Describes the symmetry elements of the crystal.
Atomic Coordinates Provides the exact location of each atom.
Bond Lengths & Angles Confirms the covalent structure of the molecule.
Torsion Angles Defines the specific conformation of the sulfolane ring in the solid state.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of C₄H₇BrO₃S corresponds to a monoisotopic mass of approximately 213.9299 g/mol and an average mass of 215.07 g/mol . researchgate.netresearchgate.net

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, and ³⁴S). This isotopic signature is a powerful tool for confirming the presence of these elements in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated sulfones may include the loss of the bromine atom, the hydroxyl group, sulfur dioxide (SO₂), or combinations of these, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Advanced Applications in Chemical Synthesis

3-Bromo-4-hydroxysulfolane as a Chiral Building Block

This compound possesses two stereogenic centers at the C3 and C4 positions of the sulfolane (B150427) ring. This inherent chirality means the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of this compound can be diastereoselective; for instance, the addition of hypobromous acid (generated in situ from N-bromosuccinimide and water) across the double bond of 2,5-dihydrothiophene-1,1-dioxide results in the formation of the trans-3-Bromo-4-hydroxysulfolane isomer. stolaf.edu

This defined stereochemistry positions this compound as a potential member of the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from nature that serve as starting materials for the synthesis of complex chiral molecules. nih.gov While not as common as terpenes or amino acids, the principle of using a stereochemically defined small molecule to impart chirality to a larger, more complex target is a cornerstone of modern asymmetric synthesis. The presence of two distinct functional groups (bromo and hydroxyl) at the stereocenters provides orthogonal handles for subsequent chemical modifications.

Enantioselective Synthesis Strategies

The utility of a chiral building block is determined by its ability to control the stereochemical outcome of subsequent reactions. For an enantiopure version of this compound, several enantioselective strategies can be envisioned.

Nucleophilic Substitution: The bromine atom at C3 can be displaced by a variety of nucleophiles. In a classic S_N2 reaction, this substitution would proceed with an inversion of configuration at the C3 center, allowing for the predictable installation of a new functional group with a specific stereochemistry.

Derivatization of the Hydroxyl Group: The hydroxyl group at C4 can be acylated, etherified, or oxidized. These transformations can be used to introduce other functionalities or to protect the hydroxyl group while other reactions are performed elsewhere in the molecule.

Stereospecific Eliminations: The trans relationship between the bromine and the adjacent hydrogen atom can be exploited to perform stereospecific elimination reactions to form an unsaturated sulfolane, a versatile intermediate for further synthesis.

Detailed mechanistic and spectroscopic studies on related sulfolane systems, such as the aminolysis of 3,4-epoxysulfolane, have demonstrated that the stereochemical identity of products in this ring system can be meticulously characterized using techniques like NMR and X-ray crystallography. researchgate.net Such analyses would be crucial for confirming the stereochemical fidelity of reactions starting from chiral this compound.

Potential Strategy Description Stereochemical Implication
Nucleophilic Substitution (S_N2)Displacement of the bromide at C3 by a nucleophile.Inversion of configuration at the C3 stereocenter.
Hydroxyl Group DerivatizationAcylation, etherification, or oxidation of the C4-OH group.Retention of configuration at the C4 stereocenter.
Elimination ReactionBase-induced elimination of HBr.Leads to the formation of a C=C double bond, creating a planar center.

Application in Asymmetric Catalysis

The direct use of this compound or its immediate derivatives as ligands in asymmetric catalysis is not widely documented in scientific literature. However, the broader field of asymmetric catalysis is deeply connected with the synthesis of chiral sulfolane derivatives. For instance, highly effective cobalt-based metalloradical catalysis has been developed for the asymmetric intramolecular C-H alkylation to produce 5-membered sulfolane derivatives with excellent yield and stereoselectivity. evitachem.com This demonstrates that while this compound itself may not be a common catalyst ligand, the creation of chiral sulfolane frameworks through asymmetric catalysis is an active and successful area of research.

Precursor in Multistep Organic Synthesis

One of the most well-defined roles of this compound is as a precursor, or synthetic intermediate, in multistep reaction sequences. Its functional groups allow it to be readily converted into other useful building blocks.

Construction of Complex Molecular Architectures

Research has shown that this compound is an effective substrate for synthesizing sulfol-2-en-4-ol. researchgate.net This transformation, typically an elimination reaction, converts the saturated, substituted sulfolane into an unsaturated version, which is a versatile platform for further functionalization. This allylic alcohol, sulfol-2-en-4-ol, can then be used to construct more complex molecular architectures, such as 4-amino sulfol-2-enes. researchgate.net The ability to start with this compound and sequentially build up complexity by forming new carbon-carbon or carbon-heteroatom bonds highlights its value as a foundational building block. The general utility of the compound as a building block for creating more complex molecules is noted in chemical databases. guidechem.com

Role in Sequential Reaction Schemes

The conversion of this compound into sulfol-2-en-4-ol is a key step in a sequential reaction scheme. This process exemplifies how the compound facilitates a planned synthetic route.

Table of Sequential Reactions

Step Starting Material Reagents/Conditions Product Significance
1 2,5-Dihydrothiophene-1,1-dioxide N-Bromosuccinimide, H₂O trans-3-Bromo-4-hydroxysulfolane Creation of the bifunctional precursor. stolaf.edu
2 trans-3-Bromo-4-hydroxysulfolane Base-induced elimination Sulfol-2-en-4-ol Formation of a versatile unsaturated intermediate. researchgate.net

This sequence shows a clear synthetic pathway where this compound is not the final target but a crucial intermediate that enables the construction of subsequent, more elaborate structures.

Catalytic Transformations Involving Sulfolane Derivatives

The sulfolane scaffold itself is integral to various catalytic processes, either as a product of catalysis, a solvent, or a ligand. While not always involving the specific 3-bromo-4-hydroxy substitution pattern, these transformations are relevant to the chemistry of the core structure.

Sulfolane is recognized for its high stability in the presence of strong acids and bases, making it a suitable solvent for acid-catalyzed reactions at elevated temperatures. researchgate.net Catalytic processes such as the conversion of cellulose (B213188) into levulinic acid and furfural (B47365) have been successfully performed in a sulfolane/water solvent system. nih.gov

Table of Catalytic Roles of Sulfolane Derivatives

Catalytic Role Example Description Reference
Product of Catalysis Asymmetric C-H Alkylation A Co(II) complex catalyzes the intramolecular C-H alkylation to form chiral sulfolane derivatives. evitachem.com
Reaction Medium Cellulose Conversion Sulfolane is used as a solvent for the acid-catalyzed conversion of cellulose to biofuels. nih.gov

| Stabilizing Ligand | Lewis Superacid Catalysis | Sulfolane coordinates to a silicon Lewis acid, preventing catalyst decomposition and improving turnover number. | Current time information in Bangalore, IN. |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.3.1. Transition Metal Catalysis for C-H Functionalization 6.3.2. Radical-Type Transformations 6.3.3. Catalytic Degradation Processes (e.g., Ozonation)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Medicinal Chemistry and Biological Applications of Sulfolane Scaffolds

Sulfolane (B150427) Derivatives as Pharmacological Scaffolds

Cyclic sulfone derivatives, such as sulfolane, are organosulfur compounds that have garnered significant interest from organic and medicinal chemists. Their utility as important intermediates in synthetic organic chemistry is well-documented. The sulfolane motif and its unsaturated precursor, 3-sulfolene, are increasingly utilized as structural components in the development of biologically active molecules. researchgate.net A number of compounds that feature a cyclic sulfone core have advanced to preclinical or clinical trials for various applications, including as H1 receptor antagonists and agents with analgesic and antipsychotic properties. researchgate.net

Design and Synthesis of Bioactive Molecules

The synthesis of specific derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships. For 3-Bromo-4-hydroxysulfolane , a known synthesis route involves the addition of the elements of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide. stolaf.edu This reaction is typically achieved using N-bromosuccinimide (NBS) in a polar medium like water. stolaf.edu The process is thought to proceed through a cyclic bromonium ion intermediate, which is then attacked by a water molecule, leading to the trans configuration of the bromo and hydroxyl groups. stolaf.edu This method avoids the use of the more hazardous molecular bromine. stolaf.edu

While specific bioactive molecules derived directly from This compound are not detailed in current literature, the synthesis of related sulfolane derivatives highlights the scaffold's adaptability. For instance, various substituted 1,3-butadienes can be prepared from 4-bromo-2-sulfolenes, demonstrating the role of these compounds as versatile synthetic precursors. researchgate.net

Structural Modification for Enhanced Therapeutic Potential

The modification of a lead compound is a critical step in optimizing its therapeutic profile. For This compound , structural changes could be envisioned at several positions. The bromine atom and the hydroxyl group are key functional handles for further chemical transformation. The bromine, for example, could be displaced by various nucleophiles to introduce new functionalities.

Fluorination is another common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.gov Theoretical studies on sulfolane derivatives have explored the effects of fluorination, noting that it can increase oxidative stability but may also increase the tendency for reduction. nih.gov Such modifications could theoretically be applied to the This compound scaffold to modulate its physicochemical and biological properties.

Role in Drug Discovery and Development

The broader class of sulfone-containing compounds is of great importance in medicinal chemistry, with numerous FDA-approved drugs featuring this functional group. namiki-s.co.jpnih.gov These compounds are used as antibacterial, anti-inflammatory, anti-HIV, and anticancer agents, among other applications.

Influence of Sulfone Group on Biological Activity

The sulfonyl group (-SO2-) is a key pharmacophore, and its presence significantly influences a molecule's biological activity. nih.govresearchgate.net Its unique chemical structure and functionality contribute to several important properties:

Hydrogen Bonding: The two oxygen atoms of the sulfone group can act as strong hydrogen-bond acceptors, enabling interactions with biological targets like enzyme active sites. nih.govresearchgate.net

Polarity and Solubility: As a polar group, the sulfonyl moiety can modulate a molecule's solubility and polarity. This can improve pharmacokinetic properties and potentially reduce off-target effects like hERG channel activity. namiki-s.co.jpresearchgate.net

Metabolic Stability: The sulfone group is structurally stable and can be introduced to block metabolically weak spots in a drug molecule, thereby increasing its duration of action. namiki-s.co.jpresearchgate.net

Bioisosterism: The sulfonyl group can serve as a bioisostere for other chemical groups like carbonyls or phosphates, allowing chemists to fine-tune a molecule's properties while maintaining or improving its biological activity. researchgate.net

Incorporation into Diverse Therapeutic Agents

While there is no direct evidence of This compound being incorporated into therapeutic agents, the parent sulfolane structure is used as a versatile polar aprotic solvent in the pharmaceutical industry. google.comsulfolane-company.comgs-chemical.com It is employed in the synthesis of raw materials and intermediates due to its high solvency, miscibility with water and aromatic hydrocarbons, and exceptional chemical and thermal stability. google.comsulfolane-company.com

The sulfone functional group is a component of a wide array of drugs. namiki-s.co.jp For example, sulfonamides were among the first systemic antibiotics discovered and continue to be a cornerstone of medicinal chemistry. nih.govresearchgate.net The application of sulfones extends to treatments for diabetes, where they can inhibit enzymes like aldose reductase, which is linked to diabetic complications. nih.gov The proven track record of the sulfone group across numerous therapeutic areas underscores the potential of novel sulfone-containing scaffolds in future drug discovery efforts. ontosight.ai

Environmental Research on Sulfolane Derivatives

Environmental Fate and Persistence Studies

The environmental fate and persistence of a chemical compound are determined by its mobility, transport, and degradation in various environmental compartments.

Mobility and Transport in Environmental Compartments (e.g., Groundwater)

Sulfolane (B150427), the parent compound of 3-Bromo-4-hydroxysulfolane, is known for its high water solubility and low adsorption to soil particles, which makes it highly mobile in groundwater. mdpi.comalaska.gov This high mobility means that upon release into the environment, it can readily contaminate groundwater and spread over large areas. mdpi.com The presence of a bromine atom and a hydroxyl group on the sulfolane ring of this compound is expected to influence its polarity and, consequently, its mobility. While specific studies on the mobility of this compound are not available, its structural similarity to sulfolane suggests it would also be water-soluble and mobile in aqueous environments. The persistence of organobromine compounds in the environment is a known concern, as they can be transported far from their original sources. liverpooluniversitypress.co.uk

Interactive Table: Factors Influencing Mobility of Sulfolane Derivatives

FactorInfluence on MobilityRelevance to this compound (Hypothesized)
Water Solubility High solubility leads to increased mobility in groundwater.Expected to be water-soluble, thus mobile.
Soil Adsorption Low adsorption (stickiness) to soil particles increases mobility.The polar nature suggests potentially low adsorption, similar to sulfolane.
Chemical Structure The presence of polar functional groups (-OH, -Br, -SO2) generally increases water solubility.The hydroxyl and sulfone groups contribute to polarity and mobility. The effect of the bromine atom would need specific study.

Degradation Pathways in Natural Systems (e.g., Biodegradation)

The degradation of halogenated organic compounds in the environment can occur through various biotic and abiotic processes. For sulfolane, aerobic biodegradation is considered a primary degradation pathway, although it can be a slow process, especially in the low-oxygen conditions of groundwater. mdpi.com The biodegradation of organobromine compounds can involve enzymatic dehalogenation, where the bromine-carbon bond is cleaved. researchgate.net

Naturally occurring organobromine compounds are widespread, and their formation and degradation are part of biogeochemical cycles. princeton.edu However, synthetic organobromine compounds can be persistent in the environment. liverpooluniversitypress.co.uk Specific studies on the biodegradation of this compound are lacking. It is plausible that microorganisms capable of degrading sulfolane or other halogenated hydrocarbons might also be able to transform this compound, potentially through initial dehalogenation or oxidation of the ring structure.

Advanced Remediation Strategies for Halogenated Sulfolanes

Due to the persistence of some halogenated organic compounds, various remediation technologies are being investigated.

Catalytic Oxidation Processes

Advanced oxidation processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants. These methods involve the generation of highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules into simpler, less harmful substances. For sulfolane contamination, AOPs have been shown to be effective. google.com Catalytic oxidation, a type of AOP, could theoretically be applied to this compound. This process would likely involve the cleavage of the carbon-bromine bond and the oxidation of the sulfolane ring. However, no specific studies on the catalytic oxidation of this compound were found.

Sorption and Extraction Technologies

Sorption technologies, which involve the binding of a contaminant to a solid material (sorbent), are another common remediation approach. For sulfolane, which has low adsorption to soil, engineered sorbents could be used to remove it from water. Extraction techniques, such as liquid-liquid extraction, are also used to separate sulfolane from water or other matrices. stolaf.edu These technologies could potentially be adapted for the remediation of this compound, but the efficiency would depend on the specific physicochemical properties of the compound, which are not well-documented in the environmental context.

Analytical Method Development for Environmental Monitoring (excluding basic identification)

The development of sensitive and specific analytical methods is crucial for monitoring the presence and concentration of contaminants in the environment. For sulfolane and its derivatives, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique. mdpi.comstolaf.edu The analysis of organobromine compounds can be challenging due to their diverse nature and the potential for transformation during analysis. nih.gov

For this compound, a GC-MS method would likely be suitable for its detection and quantification in environmental samples like water and soil. The mass spectrometer would be able to identify the specific mass-to-charge ratio of the compound and its fragments, providing a high degree of confidence in its identification. However, specific validated analytical methods for routine environmental monitoring of this compound have not been reported in the reviewed literature. Developing such methods would require optimizing extraction procedures from different environmental matrices and establishing the instrumental parameters for sensitive and accurate measurement.

Advanced Chromatographic Techniques for Trace Analysis

Trace analysis of sulfolane derivatives in complex environmental matrices like soil and water necessitates powerful separation techniques to isolate the target analytes from interfering compounds. Gas chromatography (GC) and liquid chromatography (LC) are the predominant techniques employed for this purpose.

Gas Chromatography (GC):

GC, particularly when coupled with mass spectrometry (GC-MS), is a favored method for the determinatio

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

Current synthetic strategies for 3-Bromo-4-hydroxysulfolane, such as the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in water, offer a good starting point, particularly from a green chemistry perspective by avoiding hazardous reagents like molecular bromine. miragenews.comresearchgate.net However, the future of its synthesis lies in the development of more efficient, selective, and versatile methodologies.

Future research will likely focus on:

Stereoselective Syntheses: Developing methods to control the stereochemistry at the C3 and C4 positions of the sulfolane (B150427) ring is a significant challenge and a key area for future investigation. This would allow for the synthesis of specific stereoisomers of this compound, which could have distinct properties and applications.

One-Pot Reactions: Designing multi-component, one-pot reactions that introduce the bromo and hydroxyl functionalities in a single, efficient step will be a priority. This approach improves atom economy and reduces waste.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and precise control over reaction parameters.

Development of Advanced Catalytic Systems

Catalysis is expected to play a pivotal role in the future synthesis and functionalization of this compound. The development of advanced catalytic systems can lead to more sustainable and efficient chemical transformations. miragenews.com

Key areas of development include:

Enzymatic Catalysis: The use of enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors presents an attractive, environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov

Transition Metal Catalysis: Exploring transition metal catalysts for the selective functionalization of the C-Br bond in this compound could open up new avenues for creating a diverse range of derivatives with tailored properties.

Organocatalysis: The development of small organic molecule catalysts for the synthesis of the sulfolane ring or for subsequent modifications of this compound offers a metal-free and often more sustainable alternative to traditional methods.

Computational Design of New Sulfolane-Based Materials

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new materials. bohrium.comnih.gov For this compound, computational studies will be instrumental in predicting its properties and guiding experimental work.

Future computational efforts will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. bohrium.comnih.gov This can provide insights into its reaction mechanisms and help in the design of new synthetic strategies.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or as part of a larger material. This is particularly relevant for predicting its performance in applications like electrolytes for batteries.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their properties and activities, enabling the virtual screening and design of new compounds with desired characteristics.

Targeted Applications in Emerging Technologies

The unique combination of a polar sulfone group, a reactive bromine atom, and a hydroxyl group makes this compound a versatile platform for the development of materials for emerging technologies.

Promising areas of application include:

High-Voltage Electrolytes: Sulfone-based electrolytes are known for their high oxidative stability, making them suitable for use in high-voltage lithium-ion batteries. nih.govresearchgate.net The bromine and hydroxyl functionalities in this compound could be leveraged to create electrolyte additives that enhance properties such as ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI).

Functional Polymers: The reactive sites on this compound can be used to incorporate it into polymer backbones or as a functional pendant group. This could lead to the development of new polymers with tailored properties for applications in membranes, coatings, and advanced composites.

Pharmaceutical Intermediates: The sulfolane moiety is present in some biologically active compounds. The bromo and hydroxyl groups of this compound provide convenient handles for further chemical modifications, making it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents.

Sustainable Chemistry Approaches for Sulfolane Derivatives

The principles of green chemistry are increasingly guiding the development of chemical processes. For this compound and its derivatives, a focus on sustainability is crucial for its long-term viability. nih.gov

Future research in this area will emphasize:

Use of Renewable Feedstocks: Investigating the synthesis of the sulfolane ring from biomass-derived starting materials would represent a significant step towards a more sustainable production process.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This reduces waste and improves efficiency.

Benign Solvents and Reagents: The use of water as a solvent in the synthesis of this compound is a positive step. miragenews.comresearchgate.net Future work will continue to explore the use of other environmentally friendly solvents and reagents, minimizing the use of hazardous substances.


Q & A

Q. What are the established synthetic routes for 3-Bromo-4-hydroxysulfolane, and what analytical methods are critical for validating its purity?

  • Methodological Answer : Synthesis typically involves bromination of 4-hydroxysulfolane using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} under controlled conditions. Key steps include monitoring reaction temperature (e.g., 0–5°C to avoid over-bromination) and using anhydrous solvents to minimize hydrolysis. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR^1\text{H/}^{13}\text{C NMR} to confirm the absence of di-brominated byproducts. For trace impurities, GC-MS with electron ionization is recommended .

Q. How should researchers safely handle this compound given its reactivity and potential hazards?

  • Methodological Answer : Use nitrile gloves (tested for brominated compound resistance) and tightly sealed goggles to prevent skin/eye contact. Storage in amber vials under inert gas (argon) at –20°C minimizes degradation. Waste must be neutralized with 10% sodium thiosulfate before disposal to reduce bromine release. Always reference material-specific safety data for glove breakthrough times and compatibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : 1H NMR^1\text{H NMR} (DMSO-d6, 400 MHz) identifies hydroxyl protons (~5.2 ppm) and sulfolane ring protons (3.1–3.5 ppm). Bromine’s inductive effect shifts adjacent carbons in 13C NMR^{13}\text{C NMR}. FT-IR confirms hydroxyl (3200–3400 cm1^{-1}) and sulfone groups (1300–1350 cm1 ^{-1}). High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks (C4H7BrO3S\text{C}_4\text{H}_7\text{BrO}_3\text{S}, [M+H]+^+ = 212.94) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution vs. elimination reactions?

  • Methodological Answer : Bromine’s electronegativity enhances leaving-group ability, favoring SN2\text{S}_\text{N}2 mechanisms in polar aprotic solvents (e.g., DMF). For elimination studies, base strength (e.g., KOtBu vs. DBU) and temperature (80–100°C) must be optimized to suppress competing substitution. Kinetic studies via 1H NMR^1\text{H NMR} or conductivity measurements can quantify reaction pathways .

Q. What computational methods predict this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) for Br–C and O–H bonds, predicting degradation pathways. Molecular dynamics simulations (AMBER force field) assess conformational stability in aqueous vs. organic matrices. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computational predictions .

Q. How can researchers resolve contradictions in published data on the compound’s solubility and partition coefficients?

  • Methodological Answer : Contradictions often arise from solvent purity or measurement techniques. Standardize solubility testing via shake-flask method (24 h equilibration, HPLC quantification). For logPP (octanol/water), use potentiometric titration (GLP Lab pH-meter) and cross-validate with computational tools (e.g., ACD/LogP). Statistical meta-analysis of literature data identifies outliers due to methodological variability .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., reagent stoichiometry, solvent polarity) while minimizing trial count .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate spectroscopic data with reactivity trends, reducing overfitting risks .
  • Safety Protocols : Regularly audit glove material compatibility using ASTM F739 standards for brominated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.